molecular formula C11H11BrFNO B1525046 3-Bromo-1-(3-fluorophenyl)piperidin-2-one CAS No. 1311316-20-7

3-Bromo-1-(3-fluorophenyl)piperidin-2-one

Cat. No. B1525046
M. Wt: 272.11 g/mol
InChI Key: LQTPDMRRADKQOM-UHFFFAOYSA-N
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Description

“3-Bromo-1-(3-fluorophenyl)piperidin-2-one” is a chemical compound with the molecular formula C11H11BrFNO. It has a molecular weight of 272.11 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for “3-Bromo-1-(3-fluorophenyl)piperidin-2-one” is 1S/C11H11BrFNO/c12-10-2-1-7-14(11(10)15)9-5-3-8(13)4-6-9/h3-6,10H,1-2,7H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis of PET Radiotracers

A study by Katoch-Rouse and Horti (2003) demonstrated the feasibility of nucleophilic displacement of bromide in the synthesis of radiolabeled compounds for PET imaging of CB1 cannabinoid receptors. This process involved the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, showcasing the application of bromo and fluoro substituted piperidines in developing radiotracers with high specific radioactivity and purity Katoch-Rouse & Horti, 2003.

Chiral Resolution Studies

Ali et al. (2016) presented enantiomeric resolution and simulation studies of bromo and ethyl substituted piperidine diones, highlighting the use of chiral chromatography for separating enantiomers. This research contributes to understanding the chiral recognition mechanism, which is crucial for the development of enantiomerically pure pharmaceuticals Ali et al., 2016.

Synthesis of Biologically Active Intermediates

Wang et al. (2016) detailed the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for creating biologically active compounds. This synthesis showcases the utility of bromo-fluorophenyl substituted piperidines in generating intermediates for further pharmacological development Wang et al., 2016.

Enantioselective Synthesis and Pharmacological Activity

Research on the enantioselective synthesis and pharmacological activity of bromo and fluoro substituted piperidines provides insights into the design and development of new compounds with potential therapeutic applications. Studies like those conducted by Maestrup et al. (2011) on sigma receptor ligands and by Obniska et al. (2012) on anticonvulsant activity illustrate the importance of these compounds in medicinal chemistry Maestrup et al., 2011; Obniska et al., 2012.

Safety And Hazards

While specific safety and hazard information for “3-Bromo-1-(3-fluorophenyl)piperidin-2-one” is not available, it’s important to handle all chemical compounds with care. This includes avoiding dust formation, not breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-bromo-1-(3-fluorophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-10-5-2-6-14(11(10)15)9-4-1-3-8(13)7-9/h1,3-4,7,10H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTPDMRRADKQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC(=CC=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301263573
Record name 2-Piperidinone, 3-bromo-1-(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301263573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(3-fluorophenyl)piperidin-2-one

CAS RN

1311316-20-7
Record name 2-Piperidinone, 3-bromo-1-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311316-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidinone, 3-bromo-1-(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301263573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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